4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through a multi-step process involving the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol in the presence of a sodium-bisulfate catalyst . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-[(2,6-dichlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
Uniqueness
4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific tricyclic structure and the presence of both chlorine and sulfur atoms. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H17Cl2N3O2S |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-3-18(2)7-10-14(9-25-18)26-16-15(10)17(24)23(22-21-16)8-11-12(19)5-4-6-13(11)20/h4-6H,3,7-9H2,1-2H3 |
InChI Key |
YBCWRVMBBWSBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC4=C(C=CC=C4Cl)Cl)C |
Origin of Product |
United States |
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